molecular formula C21H25N5O2S2 B2594709 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1251609-97-8

2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2594709
CAS RN: 1251609-97-8
M. Wt: 443.58
InChI Key: YRGCQGACFGJLNM-UHFFFAOYSA-N
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Description

2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O2S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking

  • Compounds synthesized from a similar base structure have shown potential in inhibiting enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such enzyme inhibition could have implications in treating various disorders. Additionally, structure-activity relationship (SAR) studies and molecular docking have been conducted to explore the binding modes of these compounds against targeted enzymes (Virk et al., 2018).

Antimicrobial and Antifungal Activity

  • Novel derivatives of this compound structure have been synthesized and tested for antimicrobial, antifungal, and antimalarial activities. Such studies are crucial in developing new drugs to combat resistant microbial strains (Shah et al., 2016).

Anticancer Potential

  • Investigations into compounds with similar structures have shown promise in anticancer activities. For example, some compounds have demonstrated inhibitory effects on specific cancer cell lines, contributing to the development of potential cancer therapies (Havrylyuk et al., 2010).

Agricultural Applications

  • Research into thiadiazole derivatives has also extended into agricultural applications, specifically as insecticidal agents. These compounds could offer new solutions in pest management and crop protection (Fadda et al., 2017).

properties

IUPAC Name

2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S2/c1-14-13-29-21(22-14)23-18(27)12-26-9-7-16(8-10-26)20-25-24-19(30-20)11-15-3-5-17(28-2)6-4-15/h3-6,13,16H,7-12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCQGACFGJLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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